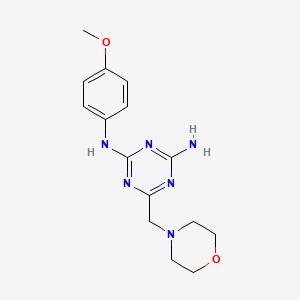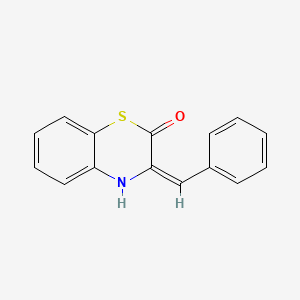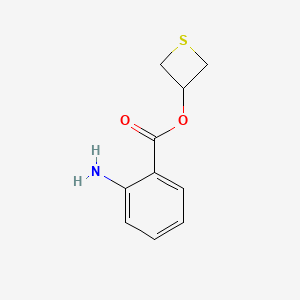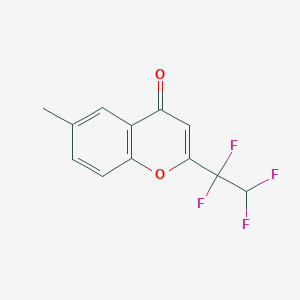![molecular formula C18H19N5O2 B5518780 6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5518780.png)
6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-methoxyphenoxy)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activity
Research has shown that compounds similar to the one , such as those in the pyrimidine and triazine classes, exhibit significant herbicidal activity. For instance, a study by Nezu, Miyazaki, Sugiyama, & Kajiwara (1996) demonstrated that certain 6-(4-phenoxyphenoxy)pyrimidines and triazines with specific substituents show strong herbicidal effects, including inhibition of the Hill reaction in plants.
Water Treatment
Triazine derivatives are also used in the synthesis of novel nanofiltration membranes for water treatment, as found in a study by Liu et al. (2012). These membranes demonstrate improved water flux and effective dye treatment capabilities, marking their significance in environmental applications.
Corrosion Inhibition
Research by Singh et al. (2018) indicates that triazine derivatives can serve as corrosion inhibitors. In their study, various triazine-based compounds were tested for their ability to protect mild steel in acidic environments, showcasing their potential in industrial applications.
Antimicrobial Activities
A study conducted by Bektaş et al. (2010) explored the synthesis of triazole derivatives, related to the compound , which displayed antimicrobial properties against several test microorganisms.
Photophysical Studies
In the field of photophysical studies, compounds with a triazine core have been investigated for their properties. For example, Keck et al. (1998) studied the fluorescence spectroscopy and X-ray structure of triazine derivatives, which can have applications in materials science and photochemistry.
Synthesis of Novel Compounds
Triazine-based compounds are also used in the synthesis of a variety of novel chemical structures with potential therapeutic and industrial applications. This includes the work by Minegishi et al. (2015) on synthesizing indenopyrazoles from triazine-functionalized compounds.
作用機序
将来の方向性
特性
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-3-5-13(6-4-12)20-18-22-16(21-17(19)23-18)11-25-15-9-7-14(24-2)8-10-15/h3-10H,11H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUPPCKLDUCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)




![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)
![3-[(5-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5518743.png)
![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)
![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)
